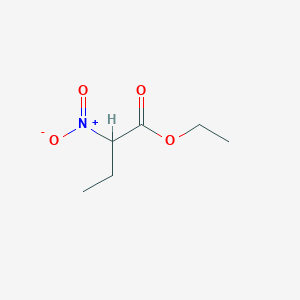
4-喹啉-8-基苯甲酸
描述
4-Quinolin-8-ylbenzoic acid is an organic compound with the molecular formula C16H11NO2. It is a member of the quinoline family, which is a class of heterocyclic compounds containing a nitrogen atom within a fused ring structure.
科学研究应用
4-Quinolin-8-ylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Quinoline-based compounds are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .
Mode of Action
Quinoline derivatives are known to exhibit diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects . They can act as electron carriers, playing a role in photosynthesis, and as vitamins, they can prevent and treat several illnesses .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, influencing processes such as dna synthesis, protein synthesis, and cellular metabolism .
Result of Action
Quinoline derivatives are known to have various effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of cellular signaling pathways, and induction of cell death .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .
生化分析
Biochemical Properties
4-quinolin-8-ylbenzoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to certain enzymes, potentially inhibiting their activity. This binding interaction can alter the enzyme’s conformation and affect its catalytic properties. Additionally, 4-quinolin-8-ylbenzoic acid can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 4-quinolin-8-ylbenzoic acid on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-quinolin-8-ylbenzoic acid has been observed to affect the expression of genes involved in cell proliferation and apoptosis. This modulation can lead to changes in cell growth and survival, making it a valuable tool for studying cancer biology .
Molecular Mechanism
The molecular mechanism of action of 4-quinolin-8-ylbenzoic acid involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This interaction can lead to changes in the enzyme’s activity and, consequently, affect various biochemical pathways. Additionally, 4-quinolin-8-ylbenzoic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-quinolin-8-ylbenzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-quinolin-8-ylbenzoic acid remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 4-quinolin-8-ylbenzoic acid can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-quinolin-8-ylbenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 4-quinolin-8-ylbenzoic acid can result in toxic or adverse effects, such as cellular damage or apoptosis .
Metabolic Pathways
4-quinolin-8-ylbenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites. For instance, 4-quinolin-8-ylbenzoic acid can be metabolized by enzymes in the liver, leading to the production of metabolites that may have distinct biological activities .
Transport and Distribution
The transport and distribution of 4-quinolin-8-ylbenzoic acid within cells and tissues are crucial for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its uptake and distribution. Once inside the cells, 4-quinolin-8-ylbenzoic acid can localize to specific cellular compartments, where it exerts its effects. The localization and accumulation of 4-quinolin-8-ylbenzoic acid can influence its activity and function .
Subcellular Localization
The subcellular localization of 4-quinolin-8-ylbenzoic acid is essential for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-quinolin-8-ylbenzoic acid may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-quinolin-8-ylbenzoic acid typically involves the condensation of quinoline derivatives with benzoic acid derivatives. One common method is the Pfitzinger reaction, which involves the reaction of isatins with sodium pyruvate under microwave irradiation to yield quinoline-2,4-dicarboxylic acid . This intermediate can then be further functionalized to produce 4-quinolin-8-ylbenzoic acid.
Industrial Production Methods: Industrial production methods for 4-quinolin-8-ylbenzoic acid often focus on optimizing reaction conditions to increase yield and reduce environmental impact. Techniques such as solvent-free reactions, the use of recyclable catalysts, and microwave-assisted synthesis are employed to achieve these goals .
化学反应分析
Types of Reactions: 4-Quinolin-8-ylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to its hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
相似化合物的比较
Quinoline: A simpler structure with a single nitrogen-containing ring.
Quinoline-4-carboxylic acid: Similar structure but with a carboxyl group at the 4-position.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position.
Uniqueness: 4-Quinolin-8-ylbenzoic acid is unique due to the presence of both a quinoline ring and a benzoic acid moiety, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of applications and interactions compared to simpler quinoline derivatives .
属性
IUPAC Name |
4-quinolin-8-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)13-8-6-11(7-9-13)14-5-1-3-12-4-2-10-17-15(12)14/h1-10H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVGZDKFCXKGQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC=C(C=C3)C(=O)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400538 | |
| Record name | 4-quinolin-8-ylbenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216059-95-9 | |
| Record name | 4-(8-Quinolinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216059-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-quinolin-8-ylbenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B1307731.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)
![2-Amino-3-[(3-phenoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1307754.png)

![4-Nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1307759.png)

![1-(1H-indol-3-yl)-2-[4-(3-phenylprop-2-enyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B1307765.png)



